2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine
CAS No.:
Cat. No.: VC18345241
Molecular Formula: C7H8BNO4
Molecular Weight: 180.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BNO4 |
|---|---|
| Molecular Weight | 180.96 g/mol |
| IUPAC Name | 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylboronic acid |
| Standard InChI | InChI=1S/C7H8BNO4/c10-8(11)5-1-2-9-7-6(5)12-3-4-13-7/h1-2,10-11H,3-4H2 |
| Standard InChI Key | KTNFVCOZTGBOIE-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C2C(=NC=C1)OCCO2)(O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s bicyclic framework consists of a pyridine ring fused to a 1,4-dioxane moiety, with a boronic acid (-B(OH)₂) group at the 8-position. This arrangement creates a planar aromatic system with electron-deficient regions (pyridine) and electron-rich oxygen atoms (dioxane), facilitating diverse intermolecular interactions.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈BNO₄ | |
| Molecular Weight | 180.96 g/mol | |
| SMILES Notation | B(C1=C2C(=NC=C1)OCCO2)(O)O | |
| InChI Key | HSIMPSRXFOCKQV-UHFFFAOYSA-N | |
| LogP (Partition Coefficient) | 1.51 |
The boronic acid group enhances solubility in polar solvents and enables covalent bonding with diols, a property exploited in sensor design and prodrug development .
Synthesis Methods
Suzuki-Miyaura Cross-Coupling
The primary synthesis route involves the Suzuki-Miyaura reaction, which couples the boronic acid moiety with aryl halides using palladium catalysts. This method achieves high yields (70–93%) under mild conditions.
Representative Procedure:
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Reactants: 8-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine and pinacol borane.
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Catalyst: Pd(PPh₃)₄ (1–2 mol%).
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Base: Na₂CO₃ or K₃PO₄.
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Solvent: Tetrahydrofuran (THF) or dioxane.
Table 2: Industrial Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes C–B bond formation |
| Pressure | 1–2 atm | Enhances catalyst activity |
| Flow Rate (CFR*) | 5–10 mL/min | Reduces side reactions |
| *Continuous Flow Reactor. |
Reactivity and Chemical Transformations
Boronic Acid-Mediated Reactions
The boronic acid group participates in:
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Transmetalation: Key step in Suzuki couplings, forming C–C bonds with aryl halides .
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Diol Complexation: Reversible binding to vicinal diols (e.g., saccharides), enabling glucose sensing applications .
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Protodeboronation: Acid-catalyzed removal of the boronic acid group, yielding 2,3-dihydro-1,4-dioxino[2,3-b]pyridine .
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration and sulfonation at the 5- and 7-positions due to electron-withdrawing effects from the dioxane oxygen atoms .
Applications in Medicinal Chemistry
Anticancer Agent Development
Derivatives of this compound exhibit antiproliferative activity. For example:
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Benzenesulfonamide Analogues: Inhibit carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, with IC₅₀ values <1 μM .
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Deuterated Form (D4): Used in pharmacokinetic studies to trace metabolite pathways in vivo .
Table 3: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 8-(4-Fluorophenyl) | PARP1 | 0.88 | |
| 8-(Pyridin-3-yl) | CA-IX | 0.65 | |
| Deuterated (D4) | Metabolic Tracing | N/A |
Material Science Applications
Sensor Design
The boronic acid group’s affinity for diols enables glucose-selective fluorescent sensors. For instance, coupling with anthracene derivatives produces probes with >100-fold fluorescence enhancement upon glucose binding .
Polymer Functionalization
Incorporating the compound into polyurethanes improves thermal stability (T₅% degradation >300°C) and adhesion properties .
Recent Research Advancements
Isotopic Labeling Studies
Deuterated analogs (e.g., 2,3-dihydro-8-(boronic acid)-1,4-dioxino[2,3-b]pyridine-d4) facilitate mass spectrometry-based metabolic profiling, elucidating degradation pathways in hepatic microsomes .
Catalysis
Pd-complexed derivatives catalyze C–N bond formation in aziridines, achieving enantioselectivities >99% ee in asymmetric syntheses .
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